molecular formula C22H18N6S B5565290 4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5565290
M. Wt: 398.5 g/mol
InChI Key: GEJMERPBUQTHLQ-ZVHZXABRSA-N
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Description

The compound “4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol” is a heterocyclic compound that contains both carbazole and 1,3,4-triazole moieties . It has a linear formula of C22H18N6S and a molecular weight of 398.493 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 9-ethyl-9H-carbazol-3-carbaldehyde has been reacted with 4-arylthiosemicarbazides in the presence of acetic acid to give 1-(9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides . These intermediates were then treated with manganese dioxide at room temperature in acetone to give the final product . This procedure has the advantages of mild conditions, easy separation, and simple manipulation .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The structure is coplanar-conjugated and uniform in shape . The compound contains a carbazole moiety, which is an aromatic heterocyclic organic compound with a tricyclic structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The carbazole moiety can undergo various reactions such as electrophilic substitution, nucleophilic substitution, and oxidation . The 1,2,4-triazole moiety can also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex structure. The presence of multiple aromatic rings and heteroatoms (nitrogen and sulfur) can contribute to its polarity, solubility, and reactivity .

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Evaluation

    The compound and its derivatives have been synthesized and evaluated for antimicrobial activities. Some of these compounds showed good to moderate antimicrobial activity, highlighting their potential in medical chemistry (Bayrak et al., 2009).

  • Antitubercular and Antimicrobial Properties

    Another study focused on the synthesis and pharmacological evaluation of derivatives, including their antimicrobial and antitubercular activities. This indicates the compound's relevance in developing treatments for bacterial infections and tuberculosis (Dave et al., 2007).

  • Evaluation of Antimicrobial Activities

    Further synthesis of new 1,2,4-triazoles, Mannich, and Schiff bases related to the compound has been conducted, with a focus on assessing their antimicrobial activities. The findings suggest potential applications in creating new antimicrobial agents (Bayrak et al., 2009).

Biological Evaluation

  • Novel Derivatives Synthesis and Biological Evaluation

    Studies have been done on the synthesis of novel benzothiazole-containing derivatives and their characterization. These compounds were screened for antibacterial, antioxidant, and antitubercular activities, indicating a broad spectrum of potential biological applications (Bhoi et al., 2016).

  • Anti-Inflammatory and Antioxidant Activities

    A series of derivatives were synthesized and characterized for their potential use as DNA gyrase B inhibitors, antibacterial, anti-inflammatory, and antioxidant agents. This suggests their potential application in treating inflammation and oxidative stress-related disorders (Kate et al., 2018).

  • Analgesic and Antioxidant Activities

    Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety have been synthesized and evaluated for their analgesic and antioxidant activities, indicating their potential therapeutic applications in pain management and oxidative stress (Karrouchi et al., 2016).

properties

IUPAC Name

4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6S/c1-2-27-19-6-4-3-5-17(19)18-13-15(7-8-20(18)27)14-24-28-21(25-26-22(28)29)16-9-11-23-12-10-16/h3-14H,2H2,1H3,(H,26,29)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJMERPBUQTHLQ-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4=CC=NC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=NC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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